molecular formula C16H22N4O4 B2925705 6-(2-(tert-butoxy)ethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 2034500-04-2

6-(2-(tert-butoxy)ethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Cat. No. B2925705
CAS RN: 2034500-04-2
M. Wt: 334.376
InChI Key: CCRIHZDRBGWQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(tert-butoxy)ethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, also known as BEMN, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BEMN is a small molecule that belongs to the nicotinamide family and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Scientific Research Applications

Synthesis and Biological Activity

The compound 6-(2-(tert-butoxy)ethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)nicotinamide, although not directly cited in the studies, is related to the broader research on nicotinamide derivatives and their diverse applications. One such study on new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole highlighted the synthesis of nicotinamide derivatives and their in vitro antimicrobial screening against various bacteria and fungi, demonstrating potential pharmaceutical applications (Patel & Shaikh, 2010).

Antiprotozoal Activity

Another study focused on the synthesis of aza-analogues of furamidine, which included nicotinamide derivatives. These compounds were evaluated for their activity against Trypanosoma and Plasmodium species, showing significant in vitro and in vivo antiprotozoal activity, suggesting potential use in treating diseases caused by these pathogens (Ismail et al., 2003).

Antimicrobial and Antioxidant Properties

Research on 1,3,4-oxadiazolines bearing a 6-methylpyridine moiety, including nicotinamide derivatives, revealed antimicrobial and antioxidant activities. The study included molecular docking studies, indicating these compounds as potential inhibitors of key enzymes, suggesting applications in developing new antimicrobial agents (Shyma et al., 2013).

Molecular Structure and Chemical Interactions

A study on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, a closely related compound, explored its molecular structure and chemical interactions. This research provides insights into the molecular conformations and interactions of nicotinamide derivatives, important for understanding their chemical properties and potential applications in materials science (Cobo et al., 2008).

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-11-19-14(24-20-11)10-18-15(21)12-5-6-13(17-9-12)22-7-8-23-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRIHZDRBGWQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(tert-butoxy)ethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

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